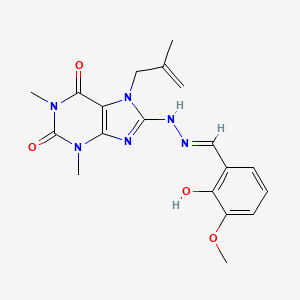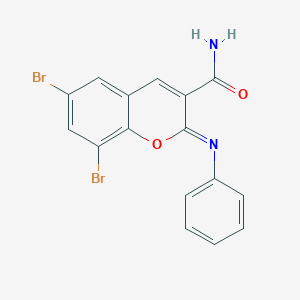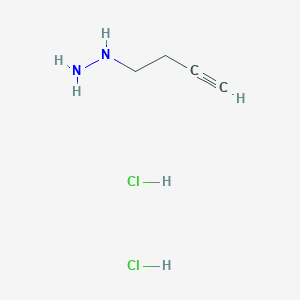![molecular formula C18H19N5O2S3 B2564686 N-(3-(methylthio)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223943-30-3](/img/structure/B2564686.png)
N-(3-(methylthio)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-(methylthio)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and enzyme inhibition. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substituents. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor (PBR) ligands involves exploring different substituents at the 3-position of the acetamide moiety . Similarly, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, which are evaluated for Src kinase inhibitory and anticancer activities, includes the substitution of a pyridine ring with a thiazole and the evaluation of N-benzyl substitution effects . Additionally, the synthesis of fused thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates a method for creating ring-annulated structures . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The 3D-QSAR model proposed in the study of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides helps to understand the impact of different substitutions on the acetamide moiety and their affinity for PBR . The structural analysis of thiazolyl N-benzyl-substituted acetamide derivatives, particularly the role of the thiazole ring and N-benzyl substitution, is essential for understanding their Src kinase inhibitory activities . The single crystal X-ray data on the representative compound 6c from the synthesis of thiazolo[3,2-a]pyrimidinones confirms the structure of the reaction products, which is important for the structural elucidation of similar compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of acetamide derivatives with various substituents and the elimination of by-products such as aniline or 2-aminobenzothiazole . The reactivity of the electrophilic centers in N-aryl-2-chloroacetamides is exploited to create ring-annulated thiazolo[3,2-a]pyrimidinone products . Understanding these reactions can provide insights into the potential reactivity of the compound and its possible transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The binding studies and biological evaluations of these compounds provide information on their affinity for specific receptors and their potential biological effects . The analytical and spectral studies, along with single crystal X-ray data, offer detailed information on the physical characteristics of these compounds, which can be extrapolated to predict the properties of the compound .
Scientific Research Applications
Synthesis and Antitumor Evaluation
- A study by El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. This research highlights the potential of similar compounds in cancer treatment, where derivatives of the compound might be investigated for their efficacy against various cancer cell lines (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Applications
- Another study focused on the synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents, reporting the evaluation of these compounds against various microbial strains. This indicates that derivatives of N-(3-(methylthio)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide might also find utility in developing new antimicrobial agents, given the structural similarity and the importance of such structures in antimicrobial research (Habib et al., 2007).
Biological Activities and Drug Development
- Research by Kerru et al. (2019) on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives underlines the broad spectrum of biological activities that compounds related to the one can exhibit. This includes the potential for antibacterial and antifungal properties, which could be pivotal in addressing drug resistance and developing new treatments (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S3/c1-26-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-27-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSZTUMTKDQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)
![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)
![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2564618.png)



![2-[6-(2-Ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2564626.png)